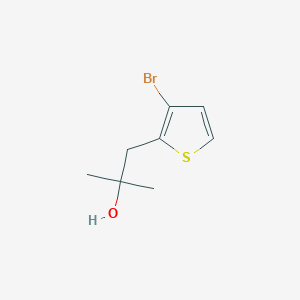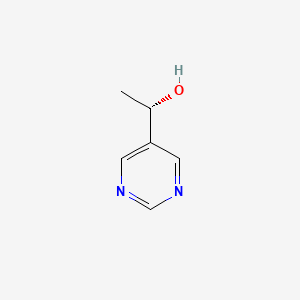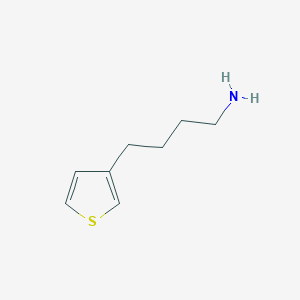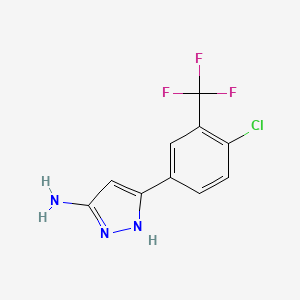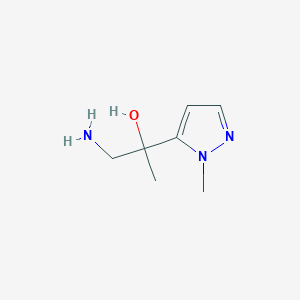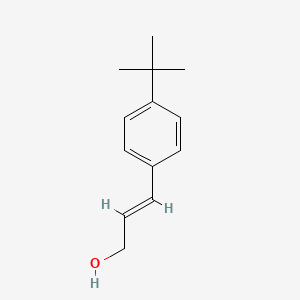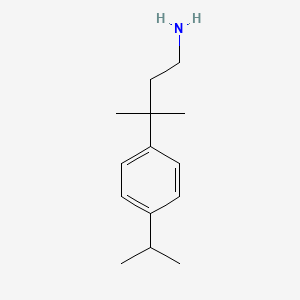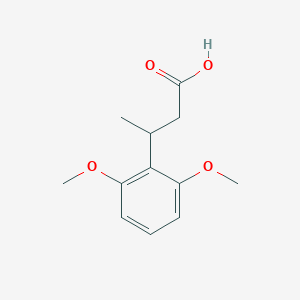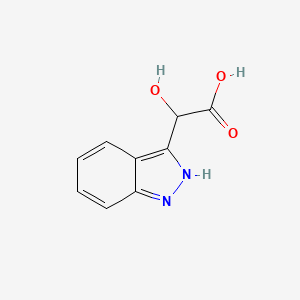
(3-Bromobutyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromobutyl)cyclopentane is an organic compound with the molecular formula C9H17Br. It consists of a cyclopentane ring substituted with a 3-bromobutyl group. This compound is a derivative of cyclopentane and is classified as an alkyl halide. It is typically a colorless to light yellow liquid at standard temperature and pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromobutyl)cyclopentane can be achieved through various methods. One common approach involves the reaction of cyclopentane with 3-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or chromatography.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromobutyl)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: Formation of cyclopentyl alcohol, cyclopentyl cyanide, or cyclopentyl amines.
Elimination: Formation of cyclopentene derivatives.
Oxidation: Formation of cyclopentyl alcohols or ketones.
Applications De Recherche Scientifique
(3-Bromobutyl)cyclopentane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromobutyl)cyclopentane involves its reactivity as an alkyl halide. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromocyclopentane: A simpler derivative of cyclopentane with a single bromine atom.
Cyclopentyl bromide: Another alkyl halide with similar reactivity.
3-Bromobutylbenzene: A compound with a similar 3-bromobutyl group but attached to a benzene ring.
Uniqueness
(3-Bromobutyl)cyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for targeted applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
3-bromobutylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-8(10)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3 |
Clé InChI |
ZUYCDBZSKDETIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)

